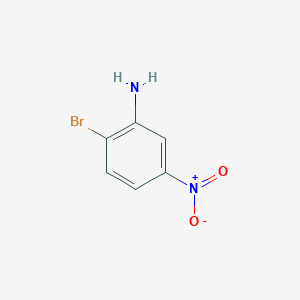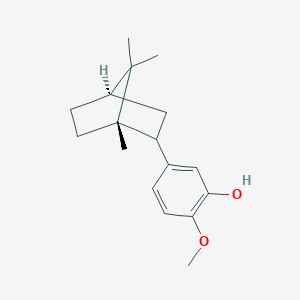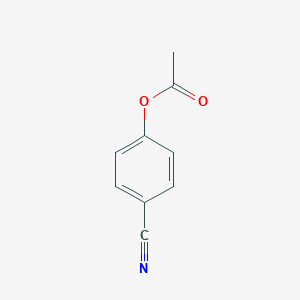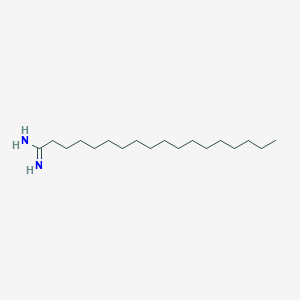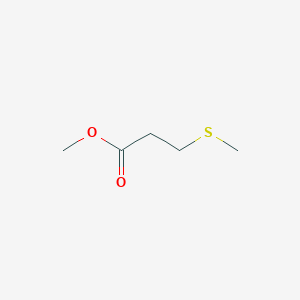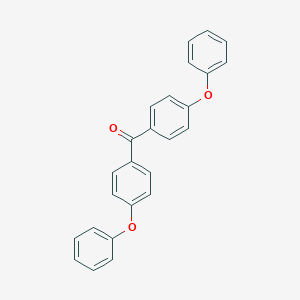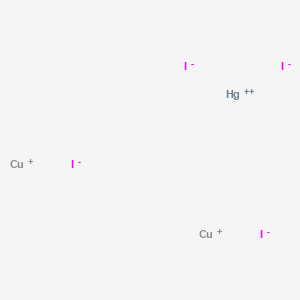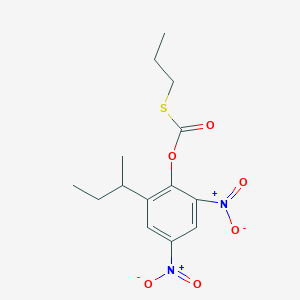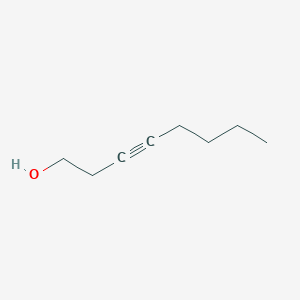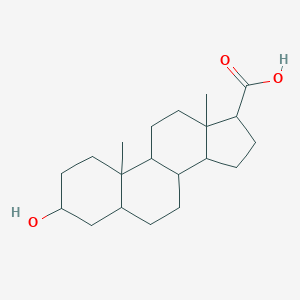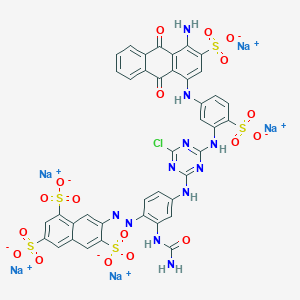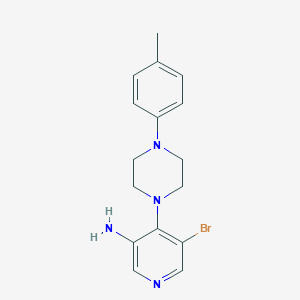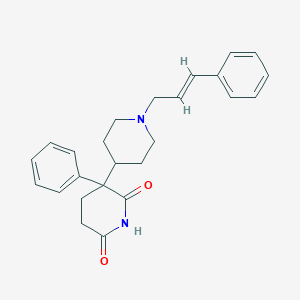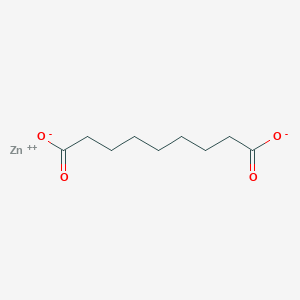
Zinc azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc azelate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester of azelaic acid and zinc, with a molecular formula of C18H32O4Zn. Zinc azelate is a white, odorless, and water-insoluble powder that can be synthesized through different methods.
Mecanismo De Acción
The mechanism of action of zinc azelate is not fully understood, but it is believed to involve the inhibition of microbial and fungal growth, the regulation of sebum production, and the reduction of skin inflammation. Zinc azelate may also act as a free radical scavenger, protecting the skin from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Zinc azelate has been shown to have various biochemical and physiological effects, including the inhibition of microbial and fungal growth, the reduction of sebum production, and the modulation of inflammatory responses. Zinc azelate may also improve skin barrier function and increase collagen synthesis, leading to improved skin health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zinc azelate has several advantages for lab experiments, including its low toxicity, stability, and ease of synthesis. However, its water-insolubility and limited solubility in organic solvents may pose challenges in certain experiments.
Direcciones Futuras
Zinc azelate has promising potential for future research in various fields. Some possible future directions include the investigation of its efficacy as a treatment for other skin diseases, such as psoriasis and eczema, the development of new formulations for improved delivery, and the exploration of its potential applications in other areas, such as food preservation and water treatment.
Conclusion
Zinc azelate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through different methods and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. Zinc azelate may also regulate sebum production, improve skin barrier function, and increase collagen synthesis, leading to improved skin health. While it has several advantages for lab experiments, its limited solubility may pose challenges. Future research directions include investigating its efficacy in treating other skin diseases and exploring its potential applications in other areas.
Métodos De Síntesis
Zinc azelate can be synthesized through different methods, including the reaction between azelaic acid and zinc oxide, the reaction between azelaic acid and zinc acetate, and the reaction between zinc chloride and sodium azelate. The most common method of synthesis is the reaction between azelaic acid and zinc oxide, which involves the addition of a zinc oxide solution to a solution of azelaic acid in ethanol. The resulting mixture is then stirred for several hours, and the precipitate is collected through filtration and dried.
Aplicaciones Científicas De Investigación
Zinc azelate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, zinc azelate has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a promising compound for the treatment of various skin diseases, such as acne, rosacea, and seborrheic dermatitis. In agriculture, zinc azelate has been used as a fungicide and bactericide to control plant diseases. In cosmetics, zinc azelate has been added to skincare products due to its ability to regulate sebum production and reduce skin inflammation.
Propiedades
Número CAS |
14488-60-9 |
|---|---|
Nombre del producto |
Zinc azelate |
Fórmula molecular |
C9H14O4Zn |
Peso molecular |
251.6 g/mol |
Nombre IUPAC |
zinc;nonanedioate |
InChI |
InChI=1S/C9H16O4.Zn/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+2/p-2 |
Clave InChI |
AXPCNWCNKKHVKH-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |
SMILES canónico |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |
Otros números CAS |
14488-60-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



